

Application Notes and Protocols for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

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Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Cat. No.: B143812

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a substituted quinazolin-4(3H)-one that serves as a key intermediate in the synthesis of potent therapeutic agents. The quinazolin-4(3H)-one scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed protocols for the synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** and highlights the broader biological context of the quinazolinone class of molecules, with a focus on their application in cancer therapy. Notably, **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** is a crucial precursor for the synthesis of the Aurora kinase inhibitor, AZD1152.

Application Notes

The primary application of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** is as a building block in multi-step organic synthesis. Its bifunctional nature, possessing both a reactive quinazolinone core and a terminal hydroxyl group on the propoxy side chain, allows for further chemical modifications to generate more complex molecules with therapeutic potential.

While direct biological activity data for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** is not extensively documented in publicly available literature, the broader class of quinazolin-4(3H)-

one derivatives has been the subject of numerous studies, demonstrating a wide array of pharmacological effects. The data presented below is for various derivatives of the core quinazolin-4(3H)-one structure and is intended to provide context for the importance of this chemical scaffold in drug discovery.

Biological Activities of Representative Quinazolin-4(3H)-one Derivatives

Compound Class	Target	Biological Activity	IC50/EC50	Reference
2,3-Disubstituted quinazolinones	Antioxidant	Free radical scavenging	Varies	[1]
Quinazolinone-dithiocarbamates	Antitumor	Inhibition of human myelogenous leukemia (K562) cells	Varies	[2]
2-(Thiophen-2-yl)quinazolin-4(3H)-ones	Antitumor	Cytotoxic against various cancer cell lines	Varies	[2]
2-Methyl-3-amino-4(3H)-quinazolinones	Anti-inflammatory	In vivo anti-inflammatory activity	N/A	[2]
Quinazolinone derivatives	Antiviral	Inhibition of HIV-1	Varies	[2]
Quinazolinone derivatives	Anticancer	Inhibition of MCF-7 breast cancer cell growth	63.71% inhibition (for compound 5e)	[3]

Experimental Protocols

Protocol 1: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

This protocol describes a general method for the synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** from 2-amino-4-hydroxybenzoic acid.

Materials:

- 2-amino-4-hydroxybenzoic acid
- 1,3-Propanediol
- Formamide
- Strong acid catalyst (e.g., sulfuric acid)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- Deionized water
- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)

- UV lamp

Procedure:

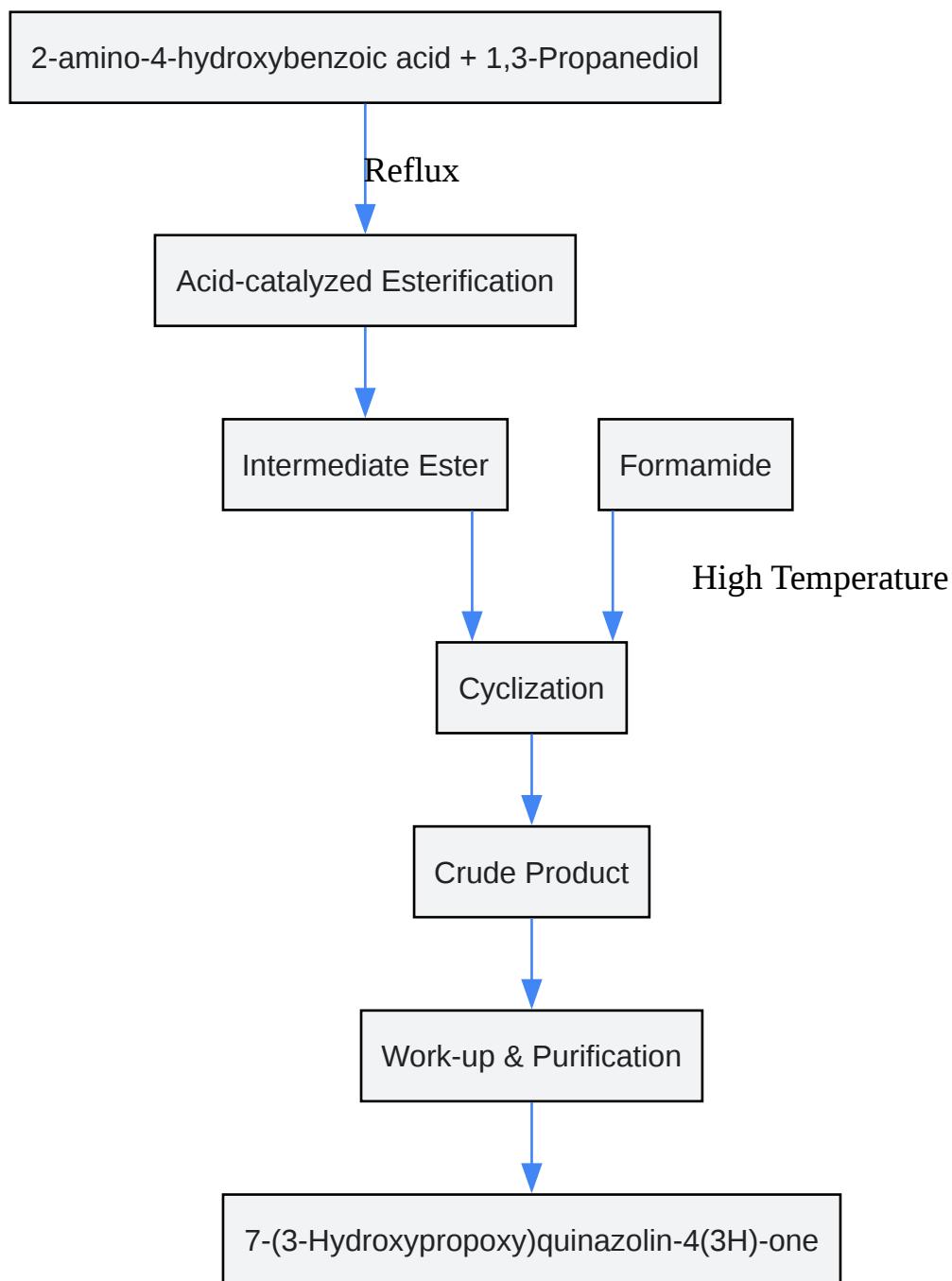
- Esterification: In a round-bottom flask, dissolve 2-amino-4-hydroxybenzoic acid in an excess of 1,3-propanediol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a dilute solution of sodium hydroxide.
- Cyclization: Add formamide to the reaction mixture.
- Heat the mixture to a higher temperature (typically 150-180 °C) and maintain it for 8-12 hours. The cyclization reaction forms the quinazolinone ring. Monitor the reaction by TLC.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker of cold water to precipitate the crude product.
 - Filter the precipitate and wash it thoroughly with deionized water.
 - Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
 - Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.



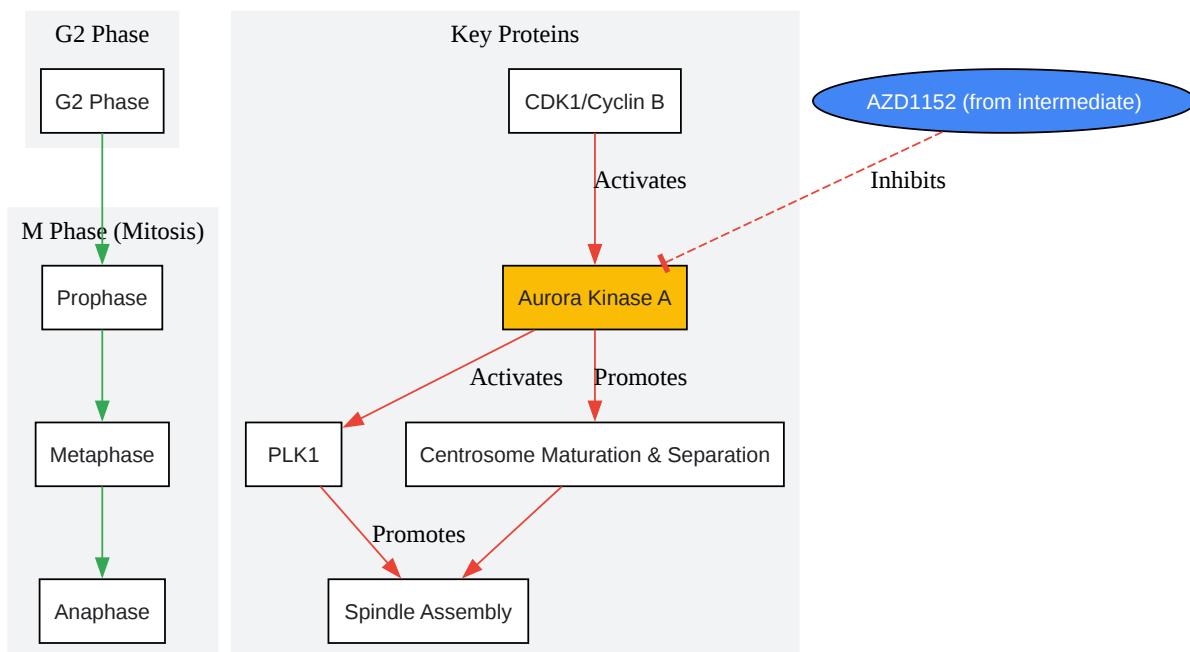
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Caption: General synthesis workflow for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

Biological Context: Aurora Kinase A Signaling Pathway

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is an intermediate in the synthesis of AZD1152, an inhibitor of Aurora kinases. The diagram below depicts a simplified representation of the

Aurora Kinase A signaling pathway, which is crucial for cell cycle regulation and a key target in cancer therapy.[4][5]



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Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of AZD1152.

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